Product packaging for 2-Aminobenzonitrile(Cat. No.:CAS No. 1885-29-6)

2-Aminobenzonitrile

Cat. No.: B023959
CAS No.: 1885-29-6
M. Wt: 118.14 g/mol
InChI Key: HLCPWBZNUKCSBN-UHFFFAOYSA-N
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Description

Historical Context and Early Research Contributions of 2-Aminobenzonitrile

Early research involving this compound likely focused on its synthesis and basic reactions characteristic of aromatic amines and nitriles. While specific early historical details are not extensively detailed in the provided search results, the compound's established alternative names like anthranilonitrile suggest a historical connection to anthranilic acid, a related ortho-substituted benzene (B151609) derivative. Methods for its preparation have been reported from various substrates, including 2-pyridylacetonitrile, isatin, o-iodoaniline, and o-nitrobenzamide researchgate.net. An efficient method involving the reduction of substituted nitrobenzonitriles with iron in hydrochloric acid has been known google.com. Another reported synthesis involves the dehydration of 2-aminobenzamide (B116534) chemicalbook.com.

Significance of this compound as a Chemical Building Block

The significance of this compound as a chemical building block lies in its ability to serve as a versatile precursor for the synthesis of a wide array of more complex organic molecules, particularly heterocyclic compounds guidechem.comresearchgate.nethashnode.dev. The strategic positioning of the amine and nitrile groups on the aromatic ring facilitates intramolecular cyclization reactions and reactions with other difunctional molecules. This makes it invaluable in the construction of various ring systems.

Overview of Key Research Areas in this compound Chemistry

Research involving this compound spans several key areas, driven by its utility in synthesizing diverse chemical structures. Some of the prominent research areas include:

Synthesis of Heterocyclic Compounds: this compound is widely used in the synthesis of various nitrogen-containing heterocycles, such as quinazolines, quinazolinones, and quinolines researchgate.net. These ring systems are prevalent in pharmaceuticals, agrochemicals, and materials science.

Pharmaceutical Applications: A significant area of research is the utilization of this compound as an intermediate in the synthesis of pharmaceutical compounds guidechem.comissuu.commarketresearchfuture.com. It serves as a crucial building block for the production of drugs, including antibiotics, anti-inflammatory agents, anticonvulsants, and benzimidazole (B57391) derivatives used in antifungal and antiulcer medications issuu.commarketresearchfuture.com. Research continues to explore its role in synthesizing novel drug candidates, such as potential anticancer agents and acetylcholinesterase inhibitors researchgate.netplymouth.ac.uk.

Agrochemical Applications: this compound is also a key intermediate in the synthesis of various agrochemicals, including herbicides, pesticides, and fungicides guidechem.comissuu.commarketresearchfuture.comindustryarc.com. Its use in this area contributes to the development of crop protection solutions issuu.comindustryarc.com.

Materials Science: Research explores the potential applications of this compound in materials science, including the development of high-performance polymers and advanced materials marketresearchfuture.comdataintelo.comnih.gov.

Synthesis of Dyes and Pigments: The compound is utilized as a starting material or intermediate in the production of dyes and pigments guidechem.commarketresearchfuture.com.

Detailed research findings often involve specific reaction conditions, catalysts, and yields for the synthesis of various compounds from this compound. For instance, studies have investigated palladium-catalyzed reactions involving 2-aminobenzonitriles for the synthesis of o-aminobenzophenones, highlighting the compatibility with various functional groups and achieving good yields nih.govpsu.edu. Another area of research focuses on the reaction of this compound with carbon dioxide to form quinazoline-2,4(1H,3H)-diones, with studies exploring catalyst-free conditions in water and the reaction mechanism researchgate.netresearchgate.net. The synthesis of 2-aminoquinazoline (B112073) derivatives via acid-mediated annulation reactions starting from 2-aminobenzonitriles has also been reported mdpi.com.

The physical properties of this compound are also subject to research and characterization.

PropertyValueSource
Molecular FormulaC7H6N2 nih.govguidechem.com
Molecular Weight118.14 g/mol nih.govsigmaaldrich.com
CAS Number1885-29-6 sigmaaldrich.comguidechem.com
Melting Point53 °C (lit.) / 45-48 °C (lit.) researchgate.netsigmaaldrich.com
Boiling Point263 °C (lit.) / 267-268 °C (lit.) researchgate.netsigmaaldrich.com
Density1.11 g cm⁻³ (50 °C) researchgate.net
Flash Point145 °C (closed cup) / 293.0 °F (closed cup) sigmaaldrich.comresearchgate.net
SolubilityInsoluble in water, soluble in most common organic solvents researchgate.netchemicalbook.com
AppearanceWhite to light yellow crystalline solid guidechem.comissuu.com

Research also includes the study of substituted 2-aminobenzonitriles, such as 5-acetyl-2-aminobenzonitrile, which are also utilized as building blocks in synthesis biosynth.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2 B023959 2-Aminobenzonitrile CAS No. 1885-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminobenzonitrile
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InChI

InChI=1S/C7H6N2/c8-5-6-3-1-2-4-7(6)9/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCPWBZNUKCSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051824
Record name 2-Aminobenzonitrile
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Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1885-29-6
Record name 2-Aminobenzonitrile
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Record name 2-Aminobenzonitrile
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Record name Benzonitrile, 2-amino-
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Record name 2-Aminobenzonitrile
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Record name Anthranilonitrile
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Record name 2-AMINOBENZONITRILE
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Advanced Synthetic Methodologies and Reaction Pathways

Catalytic Approaches in 2-Aminobenzonitrile Synthesis

Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed under milder conditions with improved yields and reduced byproducts. Several catalytic systems have been explored for the synthesis of this compound.

Palladium-Catalyzed Direct Cyanation Routes

Palladium catalysis has emerged as a powerful tool for the direct cyanation of aryl halides, providing a route to aromatic nitriles, including this compound. One approach involves a palladium-catalyzed norbornene-mediated tandem ortho-C–H amination/ipso-C–I cyanation of iodoarenes. This method allows for the regiospecific synthesis of functionalized 2-aminobenzonitriles. acs.org Another palladium-catalyzed strategy involves the direct addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles, leading to the synthesis of o-aminobenzophenones. mdpi.compsu.edu This reaction is proposed to involve the coordination of a palladium species with arylsulfinic acids, followed by desulfination to generate an aryl-palladium species. mdpi.compsu.edu This species then coordinates with the cyano group of this compound, leading to carbopalladation and subsequent protonation to yield the product and regenerate the catalyst. mdpi.compsu.edu

Copper-Promoted Synthesis Strategies

Copper catalysis offers alternative pathways for the synthesis of this compound derivatives and related compounds. Copper has been utilized in visible light-induced reactions for the synthesis of Schiff's bases of this compound derivatives and acetophenones. This method employs CuCl as a catalyst under visible light irradiation at room temperature, demonstrating an efficient and environmentally friendly approach. researchgate.net Copper catalysis is also effective in tandem oxidative synthesis reactions, such as the preparation of quinazolinones from 2-aminobenzonitriles and benzyl (B1604629) alcohols using air as the sole oxidant. rsc.org Furthermore, copper oxide supported on silica (B1680970) (CuO/SiO2) has been reported as a highly efficient heterogeneous catalyst for the synthesis of 1,2-dihydroquinazolines from 2-aminobenzylamine at room temperature. beilstein-journals.org

Iron(III)-Catalyzed C-C Bond Cleavage Reactions

Iron(III) catalysis provides a cost-effective and environmentally benign alternative to some noble metal catalysts. A notable iron(III)-catalyzed method for the synthesis of 2-aminobenzonitriles involves the sequential nitrosation and C–C bond cleavage of 2-arylindoles. acs.orgnih.govacs.org This one-pot process utilizes inexpensive iron(III) triflate and tert-butylnitrite (TBN) to transform easily available 2-arylindoles into valuable 2-aminobenzonitriles in good to excellent yields. acs.orgnih.govacs.org The proposed mechanism involves nitrosation of the indole (B1671886), followed by isomerization and iron(III)-promoted C–C bond cleavage. acs.org Iron(III) catalysts have also been employed in other transformations relevant to nitrogen-containing heterocycles, such as the FeCl2-catalyzed sp3 C-H oxidation and intramolecular C-N bond formation in the synthesis of quinazolines from 2-alkylamino N-H ketimines, which can be prepared from 2-alkylamino benzonitriles. mdpi.com

Microwave-Assisted Synthesis Protocols

Microwave irradiation has gained significant attention in organic synthesis for its ability to dramatically reduce reaction times, increase yields, and enable more environmentally friendly procedures. Microwave-assisted synthesis protocols have been developed for the synthesis of various nitrogen-containing heterocycles utilizing this compound as a starting material. For instance, microwave technology has been used for the rapid synthesis of 4-aminoquinazolines through a one-pot multi-component reaction between this compound, ortho-esters, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. frontiersin.orgresearchgate.nettandfonline.com This method offers high yields within short irradiation times compared to conventional heating. frontiersin.orgtandfonline.com Microwave irradiation has also been applied in the synthesis of metal complexes involving this compound, such as a Hg(II) complex and a Zn(II) complex, demonstrating its efficiency in accelerating inorganic reactions as well. wisdomlib.orgresearchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to minimize the environmental impact of chemical processes, focusing on aspects such as waste prevention, atom economy, and the use of safer solvents and reaction conditions. sigmaaldrich.com The development of synthetic routes to this compound and its derivatives increasingly incorporates these principles. researchgate.net

Solvent-Free Reaction Conditions

Conducting reactions in the absence of traditional organic solvents aligns with green chemistry principles by reducing waste and avoiding the hazards associated with many solvents. Solvent-free conditions have been successfully applied in the synthesis of quinazoline-2,4(1H,3H)-diones from this compound and carbon dioxide. thieme-connect.com This reaction can be catalyzed by bases such as DBU or DBN, providing good to excellent yields. thieme-connect.com Microwave-assisted reactions are often amenable to solvent-free conditions, further enhancing their green credentials. researchgate.nettandfonline.com For example, the microwave-assisted synthesis of quinazolines from this compound, orthoesters, and ammonium acetate has been reported under solvent-free conditions, offering high yields and short reaction times. researchgate.nettandfonline.com Solventless organic reactive crystallization has also been explored for reactions involving this compound, where the reaction and crystallization of the product occur without an external solvent. scirp.org

Environmentally Benign Catalysis

Environmentally benign catalytic approaches for the synthesis and transformation of this compound and related nitriles have gained significant attention. These methods aim to minimize the use of hazardous reagents and solvents, often employing heterogeneous or recyclable catalysts and milder reaction conditions.

One area of focus is the synthesis of nitriles from less toxic precursors, such as the oxidative conversion of primary amines using reusable catalysts like nanoscale Fe2O3 ("nanorust") under molecular oxygen nih.gov. Another approach involves the catalytic dehydration of primary amides to nitriles using silanes in the presence of fluoride (B91410) catalysts, offering high selectivity and functional group tolerance under mild conditions organic-chemistry.org. For instance, tetrabutylammonium (B224687) fluoride (TBAF) has been shown to be an effective catalyst for this transformation organic-chemistry.org.

In reactions involving this compound, environmentally benign catalysis is explored for the synthesis of valuable products. For example, the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2 can be achieved using alcohol amines as catalysts in water, providing a green and atom-economical route researchgate.netnih.gov. Diethanolamine (DEA) has demonstrated excellent catalytic ability and recyclability in this reaction under mild conditions nih.gov. Ionic liquids, particularly those with basic anions or coupled with organic bases like DBU, have also been investigated as catalysts for the efficient conversion of CO2 and 2-aminobenzonitriles to quinazoline-2,4(1H,3H)-diones, even at atmospheric pressure clockss.orgresearchgate.netresearchgate.net.

The use of heterogeneous catalysts, such as copper fluorapatite (B74983) (CuFAP), for the synthesis of nitriles from aldehydes under neat reaction conditions also exemplifies environmentally benign catalysis in nitrile chemistry scirp.org. These catalysts offer the advantage of easy separation and reusability scirp.org.

Derivatization and Functionalization Strategies of this compound

The presence of both an amine and a nitrile group in this compound provides multiple avenues for derivatization and functionalization, leading to a wide array of complex molecules.

Reactions Involving the Amine Moiety

The primary amine group in this compound can undergo various reactions typical of aromatic amines. These include acylation, alkylation, diazotization, and condensation reactions. The proximity of the nitrile group often influences the reactivity and can lead to intramolecular cyclization reactions. For instance, the amine group can react with electrophiles, and subsequent cyclization onto the nitrile carbon can form heterocyclic rings.

Reactions Involving the Nitrile Group

The nitrile group in this compound is a versatile functional group that can be transformed through various reactions, including hydrolysis, reduction, nucleophilic addition, and cycloaddition. While the nitrile group can be relatively inert in some organometallic reactions, transition metal-catalyzed addition reactions of arylation reagents to nitriles have been developed mdpi.compsu.edu.

Hydrolysis of the nitrile group can lead to the corresponding amide or carboxylic acid. Environmentally friendly methods for the hydrolysis of nitriles to amides have been developed using transition metal catalysts in water mdpi.com.

Nucleophilic addition to the nitrile carbon is a key reaction pathway. For example, the reaction of 2-aminobenzonitriles with sodium arylsulfinates in the presence of a palladium catalyst allows for the synthesis of o-aminobenzophenones via a direct addition reaction mdpi.compsu.edu. This reaction involves the addition of an arylpalladium species to the cyano group mdpi.compsu.edu.

The nitrile group can also participate in cyclization reactions, often initiated by a reaction at the adjacent amino group.

Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the rapid assembly of complex molecules from three or more starting materials in a single pot. This compound is a valuable building block in MCRs due to its bifunctional nature.

This compound can participate in MCRs to synthesize various heterocyclic systems, such as quinazolines and dihydroquinazolinones mdpi.comresearchgate.net. For instance, the reaction of 2-aminobenzonitriles with N-benzyl cyanamides mediated by hydrochloric acid can yield 2-amino-4-iminoquinazolines through a [4+2] annulation reaction mdpi.com. Multi-component reactions involving aldehydes, isatoic anhydrides, and amines or ammonium salts have also been used to synthesize 2,3-dihydroquinazolin-4(1H)-one derivatives, with this compound derivatives potentially serving as related starting materials or intermediates in some protocols researchgate.net.

Another example of MCRs involving this compound is the synthesis of quinoline-containing poly(N-sulfonylimine)s through the polymerization of alkynes, sulfonyl azides, and this compound catalyzed by CuCl and Et3N acs.org.

Cyclodehydration Reactions with Ketones

Cyclodehydration reactions between this compound and ketones can lead to the formation of heterocyclic compounds, particularly quinoline (B57606) derivatives. This reaction typically involves the condensation of the amine group with the ketone, followed by intramolecular cyclization involving the nitrile group.

Studies have investigated the cyclodehydration of this compound with ketones under various conditions, often employing catalysts such as Lewis acids scielo.br. The reaction mechanism can involve the initial formation of an imine, followed by intramolecular cyclization and dehydration. The nature of the ketone and the reaction conditions can influence the reaction pathway and the resulting products scielo.br.

Nitrosation and Sequential Bond Cleavage

The amino group of this compound can undergo nitrosation. While nitrosation of this compound itself might lead to diazonium salts, a related strategy involves the synthesis of 2-aminobenzonitriles through the nitrosation of 2-arylindoles followed by sequential C-C bond cleavage acs.orgnih.govacs.orgfigshare.com. This method provides an efficient route to access substituted 2-aminobenzonitriles from readily available indole precursors acs.orgnih.govacs.orgfigshare.com.

The mechanism involves tert-butylnitrite (TBN)-mediated nitrosation of the indole, leading to a nitroso intermediate, which then undergoes rearrangement and iron(III)-catalyzed C-C bond cleavage to yield the this compound acs.orgacs.org. This approach highlights how reactions initiated by nitrosation can be coupled with subsequent bond cleavage to synthesize this compound derivatives.

Compound Table

Compound NamePubChem CID
This compound72913
Quinazoline-2,4(1H,3H)-dione107717
Diethanolamine (DEA)3115
Tetrabutylammonium fluoride (TBAF)5462076
Phenylphosphonic dichloride10000194
Sodium arylsulfinate-
o-Aminobenzophenone83439
N-Benzyl cyanamide (B42294)-
2-Amino-4-iminoquinazoline-
tert-Butylnitrite (TBN)2730916
2-Arylindole-
Iron(III) triflate29447
Hydrazine hydrate502253
1,2,4-Triazole9249
Aryl methyl ketone-
NaHS·nH2O-
2-Acyl-3-aminoindole-
Isatoic anhydride83521
2,3-Dihydroquinazolin-4(1H)-one137834
Carbon dioxide (CO2)280
Copper(I) chloride (CuCl)62126
Triethylamine (Et3N)7905
Phenylphosphonyl dichloride10000194
Pyridine921

Environmentally Benign Catalysis

The development of environmentally benign catalytic methods for the synthesis and transformation of this compound and related nitrile compounds has become a significant area of research. These methodologies aim to reduce the reliance on hazardous substances and solvents, often by utilizing heterogeneous or recyclable catalysts and conducting reactions under milder conditions.

Efforts in this domain include the synthesis of nitriles from less harmful starting materials, such as the catalytic oxidation of primary amines using recyclable catalysts like nanoscale Fe2O3 ("nanorust") with molecular oxygen nih.gov. Another sustainable approach involves the catalytic dehydration of primary amides to nitriles using silanes in the presence of fluoride catalysts, achieving high selectivity and functional group compatibility under mild reaction conditions organic-chemistry.org. For instance, tetrabutylammonium fluoride (TBAF) has been identified as an effective catalyst for this conversion organic-chemistry.org.

In the context of reactions involving this compound, environmentally benign catalysis is being explored for the production of valuable compounds. The synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide, for example, can be efficiently carried out using alcohol amines as catalysts in water, representing a green and atom-economical synthetic route researchgate.netnih.gov. Diethanolamine (DEA) has shown excellent catalytic performance and can be recycled in this reaction under mild conditions nih.gov. Additionally, ionic liquids, particularly those containing basic anions or combined with organic bases such as DBU, have been investigated as catalysts for the effective conversion of CO2 and 2-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones, even at atmospheric pressure clockss.orgresearchgate.netresearchgate.net.

The application of heterogeneous catalysts, such as copper fluorapatite (CuFAP), for the synthesis of nitriles from aldehydes under neat reaction conditions further illustrates the principles of environmentally benign catalysis in nitrile chemistry scirp.org. These catalysts offer the benefit of easy separation and reusability scirp.org.

Derivatization and Functionalization Strategies of this compound

The presence of both an amine and a nitrile group within the structure of this compound provides numerous possibilities for derivatization and functionalization, leading to the formation of a diverse range of complex molecules.

Reactions Involving the Amine Moiety

The primary amine group in this compound can undergo characteristic reactions of aromatic amines, including acylation, alkylation, diazotization, and condensation. The proximity of the nitrile group often influences the reactivity and can facilitate intramolecular cyclization reactions. For example, the amine group can react with electrophiles, and the subsequent cyclization onto the nitrile carbon can result in the formation of heterocyclic rings.

Reactions Involving the Nitrile Group

The nitrile group in this compound is a versatile functional group amenable to various transformations, such as hydrolysis, reduction, nucleophilic addition, and cycloaddition. Although the nitrile group can exhibit relative inertness in certain organometallic reactions, methods involving transition metal-catalyzed addition of arylation reagents to nitriles have been developed mdpi.compsu.edu.

Hydrolysis of the nitrile group yields the corresponding amide or carboxylic acid. Environmentally friendly methods for the hydrolysis of nitriles to amides using transition metal catalysts in water have been reported mdpi.com.

Nucleophilic addition to the nitrile carbon is a significant reaction pathway. For instance, the reaction between 2-aminobenzonitriles and sodium arylsulfinates, catalyzed by palladium, enables the synthesis of o-aminobenzophenones through a direct addition reaction mdpi.compsu.edu. This process involves the addition of an arylpalladium species to the cyano group mdpi.compsu.edu.

The nitrile group can also participate in cyclization reactions, frequently initiated by a reaction occurring at the adjacent amino group.

Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic methodologies that enable the efficient construction of complex molecules from three or more starting materials in a single step. This compound serves as a valuable building block in MCRs due to its bifunctional nature.

This compound can be utilized in MCRs for the synthesis of various heterocyclic systems, such as quinazolines and dihydroquinazolinones mdpi.comresearchgate.net. For example, the reaction of 2-aminobenzonitriles with N-benzyl cyanamides, mediated by hydrochloric acid, can produce 2-amino-4-iminoquinazolines via a [4+2] annulation reaction mdpi.com. MCRs involving aldehydes, isatoic anhydrides, and amines or ammonium salts have also been employed for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, with this compound derivatives potentially involved as related starting materials or intermediates in certain protocols researchgate.net.

Another illustration of MCRs incorporating this compound is the synthesis of quinoline-containing poly(N-sulfonylimine)s through the polymerization of alkynes, sulfonyl azides, and this compound, catalyzed by CuCl and Et3N acs.org.

Cyclodehydration Reactions with Ketones

Cyclodehydration reactions between this compound and ketones can lead to the formation of heterocyclic compounds, particularly quinoline derivatives. This reaction typically involves the condensation of the amine group with the ketone, followed by intramolecular cyclization involving the nitrile group and elimination of water.

Studies have explored the cyclodehydration of this compound with ketones under various conditions, often employing catalysts such as Lewis acids scielo.br. The proposed mechanism involves the initial formation of an imine, followed by intramolecular cyclization and dehydration. The specific ketone and reaction conditions can influence the reaction pathway and the resulting products scielo.br.

Nitrosation and Sequential Bond Cleavage

The amino group of this compound is susceptible to nitrosation. While direct nitrosation of this compound can lead to diazonium salts, a related strategy involves the synthesis of 2-aminobenzonitriles through the nitrosation of 2-arylindoles followed by sequential C-C bond cleavage acs.orgnih.govacs.orgfigshare.com. This method offers an efficient route to access substituted 2-aminobenzonitriles from readily available indole starting materials acs.orgnih.govacs.orgfigshare.com.

The mechanism involves tert-butylnitrite (TBN)-mediated nitrosation of the indole, generating a nitroso intermediate. This intermediate then undergoes rearrangement and iron(III)-catalyzed C-C bond cleavage to yield the this compound product acs.orgacs.org. This approach demonstrates how reactions initiated by nitrosation can be coupled with subsequent bond cleavage to synthesize this compound derivatives.

Mechanism of Action in Synthetic Transformations

The chemical compound this compound (C₇H₆N₂) is a versatile building block in organic synthesis, participating in various reactions to form diverse heterocyclic compounds, particularly those based on the quinazoline (B50416) scaffold nih.govfishersci.canih.gov. Understanding the detailed mechanisms of these transformations is crucial for optimizing reaction conditions and designing novel synthetic routes.

Detailed Mechanistic Studies of [4+2] Annulation Reactions

While this compound can participate in annulation reactions, direct [4+2] cycloaddition reactions involving this compound itself were ruled out in some studies. For instance, in the base-promoted synthesis of 4-aminoquinolines from ynones and 2-aminobenzonitriles, control experiments indicated that the reaction did not proceed via a [4+2] cycloaddition pathway cardiff.ac.uk.

However, 2-aminobenzonitriles are involved in [4+2] annulation reactions leading to quinazoline derivatives, often mediated by acids or catalysts. In one reported mechanism for the synthesis of 2-aminoquinazolines from N-benzyl cyanamides and 2-aminobenzonitriles, the amino group of this compound attacks the electrophilic carbon of a protonated N-benzyl cyanamide to form an amidine intermediate. This intermediate then undergoes intramolecular cyclization through nucleophilic addition, followed by aromatization to yield the 2-aminoquinazoline (B112073) derivative mdpi.com.

Gold-catalyzed [4+2] annulation reactions involving 2-aminobenzonitriles with ynamides have also been reported for the synthesis of 2,4-diaminoquinolines. A plausible mechanism for this transformation has been proposed rsc.org.

Base-Promoted Reaction Mechanisms

Bases play a significant role in facilitating reactions involving this compound, often by deprotonating the amino group, thereby increasing its nucleophilicity.

In the base-promoted synthesis of 4-aminoquinolines from ynones and 2-aminobenzonitriles, the mechanism is proposed to involve the deprotonation of the amine moiety of this compound by the base (e.g., KOtBu). This facilitates a nucleophilic attack on the ynone via an aza-Michael pathway, generating a reactive enolic-allene species. This species then undergoes C-cyclization to produce an unstable quinoline-4(1H)-imine intermediate, which subsequently aromatizes to the final 4-aminoquinoline (B48711) product cardiff.ac.uk. Control experiments support this aza-Michael addition/intramolecular annulation pathway over a radical pathway or a [4+2] cycloaddition cardiff.ac.uk.

Base catalysis is also crucial in the chemical fixation of CO₂ with this compound to form quinazoline-2,4(1H,3H)-dione. Strong organic bases like guanidines (e.g., 1,1,3,3-tetramethylguanidine (B143053) - TMG, and 1,5,7-triazabicyclo[4.4.0]dec-1-ene - TBD) can catalyze this reaction through a general base mechanism. The base promotes the fixation of CO₂ by the amino group of this compound, leading to the formation of a carbamate (B1207046) intermediate rsc.org. The acidity of the resulting guanidinium (B1211019) and synergistic catalysis from the amino group of this compound are important for lowering the energy barriers for subsequent intramolecular nucleophilic attack and isocyanate intermediate formation rsc.org. Density functional theory (DFT) calculations support this general base mechanism rsc.org.

Another example of a base-promoted reaction is the synthesis of thioquinazolinedione derivatives from this compound and carbonyl sulfide (B99878) (COS) catalyzed by NaHS. The proposed mechanism involves the reaction of the nitrile group with SH⁻ to form an intermediate, followed by the reaction of the amino group with a dithiocarbonate species generated from NaHS and COS. This leads to intramolecular cyclization and ultimately the formation of the thioquinazolinedione product with the removal of H₂S tandfonline.com.

Ionic Liquid-Catalyzed Mechanisms

Ionic liquids (ILs) can act as both solvents and catalysts in reactions involving this compound, particularly in the conversion of CO₂ to quinazoline-2,4(1H,3H)-diones researchgate.netacs.orgnih.govclockss.orgrsc.orgnih.gov. The mechanism often involves the activation of both CO₂ and this compound by the ionic liquid anion.

In some ionic liquid-catalyzed reactions, the ionic liquid anion can absorb CO₂ to form a carbamate or carbonate intermediate. This intermediate then nucleophilically attacks the nitrile group of this compound. Subsequent intramolecular cyclization and proton transfer steps lead to the formation of the quinazoline-2,4(1H,3H)-dione and regeneration of the catalyst nih.gov.

Alternatively, the ionic liquid anion can activate this compound by forming hydrogen bonds with the amino group, in addition to activating CO₂ through cooperative interactions. This dual activation facilitates the reaction and the formation of key intermediates acs.orgrsc.org. DFT calculations and spectroscopic studies (NMR, FT-IR) have been used to investigate these mechanisms in detail acs.orgnih.govsemanticscholar.org.

Studies have shown a correlation between the basicity (pKa) of the ionic liquid anion and the reaction rate, suggesting that the anion's ability to act as a base and activate the substrates is crucial. The ionic liquid cation typically plays a secondary role, primarily influencing the physical properties of the IL nih.gov.

Carbamic Acid Intermediate Formation

The formation of a carbamic acid intermediate is a recurring theme in the reaction mechanisms of this compound with CO₂, particularly in the synthesis of quinazoline-2,4(1H,3H)-diones rsc.orgnih.govnih.govrsc.org.

In uncatalyzed or base-catalyzed reactions with CO₂, the amino group of this compound undergoes electrophilic attack by CO₂ to directly form a carbamic acid intermediate rsc.org. This step can be facilitated by a base in a general base mechanism rsc.org.

In some ionic liquid-catalyzed systems, the formation of a carbamate intermediate (the deprotonated form of carbamic acid) is observed after the ionic liquid anion reacts with CO₂. This carbamate then acts as a nucleophile nih.gov.

Computational studies (DFT) have been employed to investigate the potential energy profiles and transition states involved in the formation and subsequent reactions of the carbamic acid intermediate nih.govrsc.org. These studies can reveal preferred reaction pathways and the energy barriers associated with intermediate formation and transformation. For instance, one study using DFT calculations suggested that while intramolecular H transfer in this compound could theoretically precede CO₂ attack, the energy barrier for this pathway was significantly higher than the direct formation of the carbamic acid via electrophilic attack of CO₂ on the amino group rsc.org. The carbamic acid intermediate then undergoes isomerization and intramolecular cyclization to form the quinazoline ring system rsc.org.

The formation and subsequent cyclization of the carbamic acid intermediate are key steps in the conversion of this compound and CO₂ into the desired quinazoline-2,4(1H,3H)-dione product.

Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for the experimental determination of molecular properties. Various techniques have been applied to 2-aminobenzonitrile to probe its structure and behavior.

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, typically involving the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. These transitions occur when electrons are promoted from occupied molecular orbitals to unoccupied ones. bspublications.netdumdummotijheelcollege.ac.in For molecules like this compound containing π systems and non-bonding electrons (from the nitrogen atoms), common transitions include π→π* and n→π* transitions. bspublications.nethnue.edu.vn

Studies on related aminobenzonitrile derivatives indicate that π→π* transitions are often the most prominent in the UV-Vis spectra. nih.gov The absorption wavelengths and intensities are influenced by the electronic structure and any conjugation within the molecule. bspublications.nethnue.edu.vn While specific UV-Vis data for this compound itself were not extensively detailed in the search results, studies on its derivatives and related compounds highlight the utility of this technique in understanding their electronic properties and how they are affected by structural modifications or environmental factors like solvents. nih.govresearchgate.net

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and studying the vibrational modes of a molecule. By analyzing the absorption of infrared radiation at specific frequencies, information about the bonds and their stretching and bending motions can be obtained. rsc.org

IR spectroscopy has been used to investigate the vibrational assignments of aminobenzonitrile derivatives. sigmaaldrich.comresearchgate.netresearchgate.net These studies involve recording FT-IR spectra and assigning observed bands to specific molecular vibrations, often aided by theoretical calculations. researchgate.netresearchgate.net For this compound, characteristic vibrational modes associated with the amino group (N-H stretches and bends), the nitrile group (C≡N stretch), and the aromatic ring vibrations would be expected in its IR spectrum. researchgate.netresearchgate.net While a detailed vibrational analysis specifically for this compound was not found, related studies on isomers and substituted aminobenzonitriles demonstrate the application of IR spectroscopy for vibrational analysis and structural characterization. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds by examining the magnetic properties of atomic nuclei, particularly 1H and 13C. nih.gov NMR provides detailed information about the connectivity and environment of atoms within a molecule.

NMR spectra for this compound are available, including 1H and 13C NMR data. nih.govguidechem.comchemicalbook.com These spectra show characteristic signals corresponding to the protons and carbon atoms in the molecule, allowing for the confirmation of its structure. For instance, the 1H NMR spectrum would show signals for the aromatic protons and the protons of the amino group, with their chemical shifts and splitting patterns providing information about their positions and neighboring atoms. chemicalbook.comresearchgate.net 13C NMR spectroscopy provides information about the carbon skeleton, including signals for the aromatic carbons and the carbon of the nitrile group. guidechem.com 15N NMR spectroscopy can also provide insights into the nitrogen atoms in the amino and nitrile groups. nih.govnih.gov

NMR spectroscopy is also used in monitoring reactions involving this compound, such as its conversion into quinazoline-2,4(1H,3H)-diones. researchgate.net

Mass spectrometry (MS) is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. nih.govnih.gov Ionization energy (IE) is the minimum energy required to remove an electron from a molecule.

Mass spectrometry, particularly GC-MS and electron ionization (EI) MS, has been applied to this compound. nih.govguidechem.comnih.gov The mass spectrum shows a prominent molecular ion peak at m/z 118, corresponding to the molecular weight of C7H6N2. guidechem.comnih.gov Fragmentation patterns observed in the mass spectrum can provide further structural information. plymouth.ac.uk

Ionization energy studies of this compound have been conducted using techniques like resonance enhanced multi-photon ionization (REMPI) and mass analyzed threshold ionization (MATI) spectroscopy. sxu.edu.cnresearchgate.net These studies experimentally determined the precise ionization energy of this compound. sxu.edu.cnresearchgate.net

TechniqueInformation ProvidedKey Findings (from search results)
UV-Visible SpectroscopyElectronic transitions (π→π, n→π)Used for studying electronic properties and affected by conjugation/substituents in derivatives. nih.govresearchgate.net
Infrared SpectroscopyVibrational modes, functional groupsUsed for vibrational analysis and assignments, often combined with DFT. sigmaaldrich.comresearchgate.netresearchgate.net
NMR Spectroscopy (¹H, ¹³C, ¹⁵N)Structural elucidation, atomic connectivity/environmentProvides characteristic signals for protons and carbons; used in reaction monitoring. nih.govguidechem.comchemicalbook.comresearchgate.net
Mass SpectrometryMolecular weight, fragmentation patternShows molecular ion peak at m/z 118; fragmentation provides structural clues. guidechem.comnih.govplymouth.ac.uk
Ionization Energy StudiesEnergy to remove an electronPrecise ionization energy experimentally determined. sxu.edu.cnresearchgate.net

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information about bond lengths, bond angles, and intermolecular interactions. sxu.edu.cn

The crystal structure of this compound itself was not explicitly detailed in the search results, but the structures of coordination compounds involving this compound as a ligand have been determined using X-ray diffraction. iucr.orgnih.govacs.org For example, the crystal structure of bis(this compound)tetraaquacobalt(II) dichloride, [Co(C7H6N2)2(H2O)4]Cl2, shows the cobalt(II) cation coordinated by two this compound ligands and four water molecules in a distorted octahedral geometry. iucr.orgnih.gov These studies reveal how this compound interacts with metal centers and participates in hydrogen bonding and other supramolecular interactions in the solid state. iucr.orgnih.govacs.org X-ray crystallography is also used to confirm the solid-state structure of synthesized compounds derived from this compound. nih.govnih.gov

Theoretical Chemistry and Computational Modeling

Theoretical chemistry and computational modeling, particularly Density Functional Theory (DFT), play a significant role in complementing experimental spectroscopic studies of this compound and its reactions. capes.gov.brresearchgate.netrsc.org These methods can predict molecular geometries, vibrational frequencies, electronic properties, and reaction mechanisms. researchgate.netnih.govresearchgate.netrsc.orgrsc.orgrsc.orgacs.orgiucr.org

DFT calculations are frequently used to optimize the molecular structure of this compound and its derivatives in the gas phase or in the presence of solvents. nih.govacs.orgiucr.org The calculated geometric parameters can be compared with experimental data obtained from X-ray crystallography, often showing good agreement. nih.goviucr.org

Computational methods are also used to simulate spectroscopic data, such as vibrational spectra (IR and Raman), which can aid in assigning experimental bands. researchgate.netacs.org Theoretical calculations can provide insights into electronic properties like HOMO and LUMO energy levels, which are relevant to understanding electronic transitions observed in UV-Vis spectroscopy and the reactivity of the molecule. researchgate.netnih.goviucr.org For instance, DFT studies have shown that the HOMO and LUMO in related compounds are often delocalized over the π systems. nih.goviucr.org

Furthermore, computational modeling is employed to investigate reaction mechanisms involving this compound, such as its reactions with CO2 to form quinazoline-2,4(1H,3H)-diones. researchgate.netrsc.orgrsc.org These studies can determine energy barriers and transition states, providing a detailed understanding of the reaction pathways. researchgate.netrsc.org

Computational MethodApplicationsKey Findings (from search results)
Density Functional Theory (DFT)Geometry optimization, vibrational frequency calculation, electronic properties, reaction mechanism studiesUsed to optimize structures, simulate spectra, analyze HOMO/LUMO, and study reaction pathways and energy barriers. researchgate.netnih.govresearchgate.netrsc.orgrsc.orgrsc.orgacs.orgiucr.org
Molecular Dynamics (MD)Simulating molecular behavior and interactions, solvent effectsUsed in conjunction with quantum chemical calculations to study adsorption behavior and inhibition mechanisms. capes.gov.brrsc.org
Time-Dependent DFT (TD-DFT)Calculation of electronic excitation energies and UV-Vis spectraUsed to calculate excitation energies and wavelengths for electronic transitions. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations have been widely applied to study the electronic structure and properties of this compound and related compounds. DFT is a quantum mechanical method used to investigate the electronic structure (principally the ground state) of many-body systems, such as atoms, molecules, and the condensed phases. Studies have utilized DFT to optimize molecular geometries, calculate vibrational frequencies, and analyze frontier molecular orbitals (HOMO and LUMO). nih.goviucr.org For instance, DFT calculations using the B3LYP functional and a 6-311G(d,p) basis set were employed to study the optimized structure of a Schiff base derived from this compound, showing good agreement with experimental X-ray diffraction data for geometric parameters like bond lengths and angles. nih.goviucr.orgiucr.org

DFT studies also provide crucial information about the frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These orbitals are fundamental in predicting a compound's electronic, optical, and chemical reactivity properties. nih.gov The energy gap between the HOMO and LUMO (ΔE) is an important indicator; a smaller gap suggests higher polarizability and a "soft" molecule, while a larger gap indicates a "hard" molecule. nih.gov For a Schiff base derived from this compound, the calculated bandgap was found to be 3.923 eV, classifying it as a hard molecule based on its relatively large ΔE and hardness (η) values. nih.goviucr.org The electron distribution of these orbitals can reveal the reactive sites within the molecule. In one study, the HOMO and LUMO of a this compound derivative were found to be localized across the π systems of the aromatic rings and the connecting Schiff base bridge, indicating these regions as key for electronic transitions and reactivity. nih.goviucr.org

DFT calculations have also been used to simulate infrared and Raman spectra, aiding in the assignment of experimental vibrational bands for this compound isomers and their complexes with metal ions. acs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational technique used to model the physical movements of atoms and molecules over time. This method provides insights into the dynamic behavior of molecules, their interactions, and adsorption processes, particularly at interfaces. MD simulations have been applied to study the adsorption behavior of this compound on metallic surfaces, such as steel, in aqueous acidic media. rsc.orgresearchgate.netresearchgate.netrsc.orgrsc.orgexlibrisgroup.comresearchgate.net These simulations help predict the actual interfacial configuration and adsorption energies of molecules adsorbed on a surface. rsc.org By observing the movement and orientation of this compound molecules on the surface, MD simulations can provide a more suitable and favorable adsorption configuration. researchgate.netresearchgate.net The results obtained from MD simulations have been reported to be in good agreement with experimental outcomes and quantum chemical calculations in the context of corrosion inhibition studies. rsc.orgresearchgate.net

Elucidation of Reaction Mechanisms via Computational Approaches

Computational approaches, particularly DFT calculations, are valuable tools for elucidating the mechanisms of reactions involving this compound. These studies help in understanding the step-by-step process of a chemical transformation, identifying intermediates, and determining the energy barriers of different reaction pathways. For example, DFT calculations have been used to investigate the mechanism of the chemical fixation of CO2 with this compound to form quinazoline-2,4(1H,3H)-dione. rsc.orgrsc.orgresearchgate.net Studies have explored different catalytic pathways, such as those involving organic guanidines or ionic liquids. rsc.orgnih.gov

In the guanidine-catalyzed reaction, DFT calculations suggested that the reaction proceeds via a general base mechanism where the guanidine (B92328) activates the amino group of this compound, leading to a carbamate (B1207046) intermediate. rsc.org The acidity of the guanidinium (B1211019) and synergistic catalysis from the amino group were found to be crucial in lowering energy barriers for subsequent steps, such as intramolecular nucleophilic attack and isocyanate formation. rsc.org

Computational studies have also examined the reaction of CO2 and this compound in water without a catalyst, revealing that the formation of carbonic acid from CO2 and water is key for the reaction to proceed efficiently. rsc.org Carbonic acid reacts more readily with this compound than CO2 itself and promotes the reaction through synergistic action. rsc.org

Computational studies, including DFT and kinetic analysis, have also been used to understand the role of catalysts like tungstates in the conversion of 2-aminobenzonitriles and CO2 into quinazoline-2,4(1H,3H)-diones, indicating simultaneous activation of both reactants by the catalyst. lookchem.com

Quantum Chemical Parameters for Reactivity Prediction

Quantum chemical parameters derived from computational methods, primarily DFT, are essential for predicting the reactivity and behavior of molecules like this compound. These parameters provide quantitative measures related to electron distribution, energy levels, and stability. Key quantum chemical parameters include the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), global hardness (η), softness (S), and the fraction of electron transfer (ΔN). rsc.orgresearchgate.netresearchgate.netrsc.orgrsc.orgexlibrisgroup.com

EHOMO is related to the molecule's electron-donating ability, while ELUMO is associated with its electron-accepting capability. rsc.org The energy gap (ΔE) is inversely related to reactivity; a smaller gap generally indicates higher reactivity. nih.govrsc.org Global hardness (η) and softness (S) are also indicators of molecular stability and reactivity. rsc.orgresearchgate.netresearchgate.netrsc.orgrsc.orgexlibrisgroup.com The dipole moment reflects the molecule's polarity. rsc.orgresearchgate.netresearchgate.netrsc.orgrsc.orgexlibrisgroup.com

Studies investigating the corrosion inhibition properties of this compound have utilized these quantum chemical parameters to correlate theoretical results with experimental inhibition efficiencies. rsc.orgresearchgate.netresearchgate.netrsc.orgrsc.orgexlibrisgroup.com For instance, comparisons between this compound and 3-aminobenzonitrile (B145674) showed that their EHOMO and ELUMO values correlated strongly with their experimental inhibition efficiencies on steel surfaces. rsc.org Fukui indices analysis is another computational technique used to identify the local reactive sites within the molecule, indicating where electrophilic or nucleophilic attacks are most likely to occur. researchgate.netrsc.orgexlibrisgroup.com

ParameterDescriptionSignificance for Reactivity
EHOMOEnergy of the Highest Occupied Molecular OrbitalElectron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalElectron-accepting ability
ΔE (ELUMO - EHOMO)HOMO-LUMO Energy GapMolecular reactivity (smaller gap = higher reactivity)
Dipole Moment (μ)Measure of molecular polarityInfluences intermolecular interactions and adsorption
Global Hardness (η)Resistance to deformation of the electron cloudStability and reactivity (higher hardness = lower reactivity)
Softness (S)Inverse of global hardnessReactivity (higher softness = higher reactivity)
ΔNFraction of electron transferIndicates electron transfer between molecules or to a surface
Fukui IndicesIndicate local reactive sites within a moleculePredicts preferred sites for chemical attack

Adsorption Behavior Studies

Computational methods, including DFT and MD simulations, are instrumental in understanding the adsorption behavior of this compound on various surfaces, which is particularly relevant in applications like corrosion inhibition and surface chemistry. acs.orgrsc.orgresearchgate.netresearchgate.netrsc.orgrsc.orgexlibrisgroup.comresearchgate.net These studies aim to determine how this compound molecules interact with surfaces, their preferred orientation, and the strength of the adsorption.

DFT calculations have been used in conjunction with spectroscopic techniques like SERS and SEIRA to investigate the adsorption of this compound on silver nanoparticles. acs.org These studies explored the interactions between the aminobenzonitrile isomers and the metal surface in different solvents, providing evidence for charge transfer between the adsorbed molecules and the nanoparticles. acs.org The orientation of the molecule on the surface and the involvement of functional groups like the amino and cyano groups in the interaction can be deduced from these computational and spectroscopic analyses. acs.org

MD simulations provide a dynamic view of the adsorption process, showing how molecules arrange themselves on a surface over time and at different temperatures. researchgate.netresearchgate.net These simulations can help determine the most favorable adsorption configurations and the energy associated with these interactions. researchgate.netrsc.orgexlibrisgroup.comresearchgate.net In the context of corrosion inhibition, MD simulations have been used to study the adsorption of this compound on steel surfaces in acidic environments, correlating the adsorption behavior with the observed inhibition efficiency. rsc.orgresearchgate.netresearchgate.netrsc.orgrsc.orgexlibrisgroup.comresearchgate.net The simulations can illustrate the formation of an adsorbed layer on the metal surface, which helps protect it from corrosive agents. researchgate.net

Applications of 2 Aminobenzonitrile and Its Derivatives in Advanced Materials and Catalysis

Precursor in Heterocyclic Chemistry The strategic placement of the amino and nitrile functionalities on the aromatic ring makes 2-aminobenzonitrile an excellent precursor for the construction of various heterocyclic frameworks through cyclization and annulation reactions.researchgate.netki.secore.ac.ukiitg.ac.in

Synthesis of Quinazolinones and Quinazoline-2,4(1H,3H)-diones Quinazolinones and quinazoline-2,4(1H,3H)-diones are important classes of heterocycles with diverse biological activities.thieme-connect.comnih.govthis compound serves as a key starting material for their synthesis through various methodologies.

The synthesis of quinazolin-4(3H)-ones can be achieved by the reaction of this compound with carbonyl compounds, often catalyzed by bases. For instance, Amberlyst A26 OH, a macroporous anion-exchange resin, has been shown to catalyze the synthesis of 2-substituted 4(1H)-quinazolinones from this compound and carbonyl compounds in a water-ethanol mixture. organic-chemistry.org This method involves the in situ hydration of the nitrile group to an amide, followed by condensation and cyclization. organic-chemistry.orgrsc.org Another approach involves the cobalt-catalyzed tandem transformation of 2-aminobenzonitriles to quinazolinones using an aliphatic alcohol-water system. acs.orgrsc.org Palladium-catalyzed carbonylation reactions of 2-aminobenzonitriles with aryl bromides also provide quinazolinones through a sequence involving aminocarbonylation, nitrile hydration, and cyclization. rsc.org

Quinazoline-2,4(1H,3H)-diones can be synthesized efficiently from this compound through reactions involving carbon dioxide as a carbon source. Various catalytic systems have been explored for this transformation, including organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or DBN (1,5-diazabicyclo[4.3.0]non-5-ene), often under mild conditions. thieme-connect.comnih.gov Solid base catalysts such as MgO/ZrO2 have also been reported for the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2. researchgate.net Melamine has been demonstrated as a thermoregulated catalyst for the cycloaddition of CO2 and this compound in water, yielding quinazoline-2,4(1H,3H)-diones. cdnsciencepub.com Ionic liquids, particularly those with basic anions, have also been utilized as catalysts for this reaction, enabling the conversion under atmospheric pressure. clockss.orgresearchgate.net

Here is a table summarizing some methods for synthesizing quinazolinones and quinazoline-2,4(1H,3H)-diones from this compound:

Product TypeReactantsCatalyst/ConditionsKey FeaturesSource
Quinazolin-4(3H)-onesThis compound, Carbonyl compoundsAmberlyst A26 OH (heterogeneous base catalyst)Water-ethanol solvent, recyclable catalyst, up to 93% yield. organic-chemistry.org
Quinazolinones2-Aminobenzonitriles, Aliphatic alcohol-waterRu(II) complex or Cobalt salt + ligand (PP3)Tandem hydration and dehydrogenative coupling, good to excellent yields. acs.orgrsc.org
Quinazolinones2-Aminobenzonitriles, Aryl bromidesPalladium catalystCascade aminocarbonylation, hydration, cyclization, moderate to excellent yields. rsc.org
Quinazoline-2,4(1H,3H)-diones2-Aminobenzonitriles, CO2DBU or DBN (organic base)Mild conditions (e.g., 1 bar CO2, 20 °C or 10.1 bar, 80 °C), good to excellent yields. thieme-connect.comnih.gov
Quinazoline-2,4(1H,3H)-diones2-Aminobenzonitriles, CO2MgO/ZrO2 (solid base catalyst)Efficient and scalable, >99% conversion, excellent selectivity. researchgate.net
Quinazoline-2,4(1H,3H)-diones2-Aminobenzonitriles, CO2Melamine (thermoregulated catalyst)Water solvent, eco-efficient, 92% yield, catalyst recovery. cdnsciencepub.com
Quinazoline-2,4(1H,3H)-diones2-Aminobenzonitriles, CO2Ionic liquids (e.g., [Ch][2-OP])Atmospheric pressure, moderate to excellent yields for 4-substituted substrates. clockss.org

Role in Material Science Applications

This compound and its derivatives contribute to material science through their incorporation into polymers, their use in the synthesis of advanced materials, and their application in the production of dyes and pigments.

Development of High-Performance Polymers

This compound can be involved in polymerization reactions to create functional polymers. For instance, multicomponent polymerizations (MCPs) utilizing this compound, diynes, and disulfonyl azides, catalyzed by systems like CuCl and Et₃N, have been reported. acs.org This process can yield iminocoumarin/quinoline-containing poly(N-sulfonylimine)s with high molecular weights and yields. acs.org These resulting polymers can exhibit interesting properties, such as fluorescence and antibacterial characteristics, making them potentially useful in various applications. acs.org The development of such polymers highlights the utility of this compound in constructing complex polymer architectures with tailored functionalities.

Advanced Materials Synthesis

This compound acts as a key intermediate in the synthesis of various advanced materials. Its reactivity allows for the formation of diverse cyclic and acyclic structures that are fundamental to the creation of complex molecules. For example, this compound has been used in the synthesis of quinazolinones, which are valuable scaffolds in medicinal chemistry and material science. acs.orgnih.govnih.gov The synthesis of quinazoline-2,4(1H,3H)-diones from this compound and CO₂ is an environmentally benign process with high atom efficiency, showcasing its utility in sustainable synthesis routes for advanced materials. mdpi.com Furthermore, this compound derivatives have been employed in the synthesis of o-aminobenzophenones through palladium-catalyzed reactions, which are important intermediates in the synthesis of various compounds, including those with potential applications in materials chemistry. mdpi.compsu.edu

Use in Dyes and Pigments

This compound is a recognized precursor for the production of a wide array of dyes and pigments. marketresearchfuture.comguidechem.comdataintelo.com Its chemical structure allows for its incorporation into chromophoric systems, imparting color to various materials. Derivatives of this compound, such as anthranilonitrile, have been used in the synthesis of quinacridone (B94251) pigments, known for their high performance and stability. ki.se The use of this compound in the dyes and pigments industry is attributed to its ability to serve as a building block that can be transformed into colored compounds through various chemical reactions. guidechem.com

Catalysis Research Involving this compound

This compound and its derivatives are actively investigated in catalysis research, particularly in the design of ligands for metal complexes and the study of catalytic efficiencies in various reactions.

Ligand Design for Metal Complexes

This compound can function as a ligand in coordination complexes due to the presence of its amino and nitrile groups, which can coordinate with metal ions. jpionline.org Research has explored the synthesis and characterization of metal complexes utilizing this compound as a ligand. For instance, novel metal complexes of this compound with Mn²⁺, Co²⁺, and Ni²⁺ have been prepared and studied. researchgate.netijpsr.com These studies investigate the coordination modes of this compound, which can bind in a monodentate, bidentate, or bridging manner depending on the metal ion and reaction conditions. jpionline.org Silver(I) coordination complexes derived from this compound and carboxylates have also been synthesized, demonstrating the ability of this compound to form diverse coordination structures with different metal centers and ancillary ligands. core.ac.uk The design of such complexes is crucial for developing new catalysts with tailored properties.

Investigation of Catalytic Efficiencies

This compound is frequently a substrate in catalytic reactions, and research focuses on developing efficient catalytic systems for its transformations. Various catalysts, including organic bases, metal oxides, ionic liquids, and transition metal complexes, have been investigated for their efficiency in catalyzing reactions involving this compound. researchgate.netrsc.org A significant area of research involves the catalytic conversion of this compound with CO₂ to produce quinazoline-2,4(1H,3H)-diones. nih.govnih.govmdpi.com Studies have explored different catalytic systems, such as alcohol amines, guanidines, and ionic liquids, to optimize reaction conditions and improve yields. nih.govnih.govrsc.orgrsc.orgrsc.org

For example, the catalytic efficiency of different organic bases in the reaction of CO₂ and this compound has been investigated. nih.gov

Catalyst Used Yield of Quinazoline-2,4(1H,3H)-dione (%)
Diethylamine (DA) 26 nih.gov
Triethanolamine (TEA) 26 nih.gov
1,1,3,3-Tetramethylguanidine (B143053) (TMG) 39 nih.gov
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 70 nih.gov
Diethanolamine (DEA) 94 nih.gov

This data illustrates the varying catalytic efficiencies of different alcohol amines in promoting the cyclization of CO₂ with this compound. nih.gov

Furthermore, palladium-catalyzed reactions involving this compound derivatives have been developed for the synthesis of o-aminobenzophenones, demonstrating the utility of transition metal catalysis in functionalizing this compound. mdpi.compsu.edu Research also explores visible light-induced copper-catalyzed reactions for the synthesis of Schiff's bases from this compound derivatives, highlighting the development of environmentally friendly catalytic approaches. researchgate.net These investigations into catalytic efficiencies are crucial for developing sustainable and effective synthetic routes utilizing this compound.

Biological and Pharmaceutical Research Applications

Medicinal Chemistry and Drug Discovery

2-Aminobenzonitrile serves as a crucial intermediate and building block in the field of medicinal chemistry and drug discovery. Its unique structure, featuring both an amino group and a nitrile group ortho to each other on a benzene (B151609) ring, allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of diverse heterocyclic compounds with significant biological activities. researchgate.net

This compound is widely utilized as a precursor in the synthesis of various heterocyclic scaffolds that form the core of many therapeutic agents. researchgate.net Its ability to undergo cyclization reactions with a variety of reagents has made it a cornerstone in the construction of privileged structures in medicinal chemistry.

Notable scaffolds synthesized from this compound include:

Quinazolines and Quinazolinones : These fused heterocyclic systems are of great interest due to their presence in numerous biologically active molecules. This compound can be transformed into quinazolinone scaffolds through tandem reactions, for instance, using an alcohol-water system catalyzed by a Ruthenium(II) complex. rsc.org These scaffolds are foundational to drugs with anticancer properties. researchgate.net The quinazolinone ring is a key component in approximately 200 alkaloids isolated from various natural sources. nih.gov Derivatives of 2,3-dihydroquinazolin-4(1H)-one, which can be synthesized from this compound precursors, are recognized as "privileged scaffolds" in medicinal chemistry and are components of marketed drugs for diseases including cancer. researchgate.net

Quinolines : The Friedlander annulation reaction, a classic method for quinoline (B57606) synthesis, can be adapted to use this compound derivatives. This involves the condensation of this compound with various aliphatic aldehydes and ketones to first form imine derivatives, which then undergo cyclization to yield the quinoline core. connectjournals.com

4-Alkoxyquinazolines : These compounds, which have demonstrated potent anticancer activity, can be synthesized from this compound. The process involves the in-situ formation of N-arylimines from the reaction of 2-aminobenzonitriles and aldehydes, followed by an intramolecular electrophilic cyclization. researchgate.net

The versatility of this compound makes it a key starting material for creating libraries of complex molecules for high-throughput screening in drug discovery programs.

Derivatives of this compound have been extensively investigated for their potential as anticancer agents. The scaffolds synthesized from this compound often serve as the basis for designing molecules that can interact with various biological targets implicated in cancer progression.

EGFR Inhibitors : Pyrimidine-5-carbonitrile derivatives have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. rsc.org One such derivative, compound 10b , demonstrated excellent activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines, with IC₅₀ values of 3.56, 5.85, and 7.68 μM, respectively. rsc.org This compound also proved to be a potent EGFR inhibitor with an IC₅₀ value of 8.29 nM. rsc.org

VEGFR-2 Inhibitors : Angiogenesis, the formation of new blood vessels, is crucial for tumor growth, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a major transducer in this process. A 2-aminobenzothiazole (B30445) derivative, compound 19 , was identified as a potent VEGFR-2 inhibitor with an IC₅₀ value of 0.5 μM. nih.gov

PI3Kα Kinase Inhibitors : The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer. A series of 2-aminobenzothiazole derivatives were developed as anticancer agents targeting PI3Kα kinase. nih.gov Compound 54 was the most potent PI3Kα inhibitor in this series, with an IC₅₀ of 1.03 nM, and it showed significant growth-inhibitory effects against MCF-7 breast cancer cells. nih.gov

Agents Against Triple-Negative Breast Cancer : Three series of 2-aminopropyl derivatives containing a benzopyran nucleus were synthesized and evaluated against triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-436). nih.gov The structure-activity relationship study highlighted the importance of an amine group and a p-fluorobenzyloxy substituent, with IC₅₀ values ranging from 1.5 μM to 58.4 μM. nih.gov

Table 1: Anticancer Activity of this compound Derivatives

Compound/Derivative ClassTarget/MechanismCancer Cell Line(s)Reported Activity (IC₅₀)Source
Pyrimidine-5-carbonitrile (Compound 10b)EGFR InhibitionHepG2, A549, MCF-73.56 μM, 5.85 μM, 7.68 μM rsc.org
2-Aminobenzothiazole (Compound 19)VEGFR-2 InhibitionNot specified0.5 μM nih.gov
2-Aminobenzothiazole (Compound 54)PI3Kα Kinase InhibitionMCF-71.03 nM nih.gov
2-Aminopropyl benzopyran derivativesCytotoxicityMDA-MB-231, MDA-MB-4361.5 μM to 58.4 μM nih.gov
2,3-dihydropyrido[2,3-d]pyrimidin-4-one (Compound 7a)CytotoxicityNCI-H460, HepG2, HCT-1161.25, 1.50, 1.89 µmol L⁻¹ mdpi.com
pyrrolo[2,1-b] chemicalbook.combenzothiazole (B30560) (Compound 9a)CytotoxicityNCI-H460, HepG2, HCT-1162.10, 2.34, 2.50 µmol L⁻¹ mdpi.com

The versatility of this compound extends to the development of novel antimicrobial and antibacterial agents. Researchers have synthesized and screened various derivatives for activity against a range of pathogens.

Aryldiazenyl Derivatives : The reaction of 2-(cyanomethyl)benzonitrile (B1581571) with different diazonium salts yielded aryldiazenyl derivatives. nih.gov Among these, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile exhibited significant activity against both Gram-positive and Gram-negative bacteria. nih.gov

Antifungal Activity : The same study found that the (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile derivative was also the most potent antifungal agent tested, with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL against Botrytis fabae. nih.gov

Enaminonitrile Derivatives : Enaminonitrile derivatives incorporating a benzothiazole moiety have been synthesized and evaluated as antimicrobial agents. researchgate.net These compounds serve as key intermediates for producing a variety of heterocyclic systems, including pyrazoles, isoxazoles, and pyrimidines, which have been tested for antimicrobial properties. researchgate.net

Cationic Amphiphilic Derivatives : While not directly derived from this compound, the principles of designing antimicrobial agents often involve creating cationic amphiphilic molecules. These structures interact with negatively charged molecules in bacterial membranes, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria, leading to cell disruption. uctm.edu This design strategy can be applied to scaffolds derived from this compound.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound/DerivativeActivity TypeTarget Organism(s)Reported Activity (MIC)Source
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileAntibacterialGram-positive & Gram-negative bacteriaSignificant activity (quantitative data not specified) nih.gov
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileAntifungalBotrytis fabae6.25 μg/mL nih.gov
2,3-dihydropyrido[2,3-d]pyrimidin-4-one (Compound 7a)AntibacterialS. aureus, B. subtilis, E. coli, P. aeruginosa1.56-6.25 µg/mL mdpi.com
2,3-dihydropyrido[2,3-d]pyrimidin-4-one (Compound 7a)AntifungalC. albicans, A. fumigatus3.12, 6.25 µg/mL mdpi.com

The structural scaffolds accessible from this compound have also been explored for their potential against viral and parasitic infections.

Antiviral Properties : Certain nitrogen-containing heterocyclic compounds, such as 2,3-dihydroquinazolin-4(1H)-ones, have shown a broad range of pharmacological activities, including antiviral effects. researchgate.net A nitrobenzene (B124822) derivative, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (B1202472) (MDL-860), was found to inhibit 11 out of 12 picornaviruses, appearing to inhibit an early event in viral replication after the uncoating of the virus. nih.gov Furthermore, novel 2-thiopyrimidine-5-carbonitrile derivatives have shown promising antiviral activity against Bovine Viral Diarrhea Virus (BVDV). ekb.eg

Antimalarial Activity : The 2,3-dihydroquinazolin-4(1H)-one scaffold has also been associated with antimalarial activity. researchgate.net While specific derivatives of this compound are under investigation, other antimalarial drugs like aminoquinolines (e.g., Chloroquine) and sulfonamides have been studied for their potential antiviral activities against emerging viruses like HIV, dengue, and chikungunya, highlighting the potential for dual-activity compounds. nih.gov

Derivatives based on scaffolds derived from this compound have shown promise as precursors for new anti-inflammatory and analgesic drugs. Many non-steroidal anti-inflammatory drugs (NSAIDs) work by inhibiting cyclooxygenase (COX) enzymes. scirp.org

Enaminonitrile Derivatives of Antipyrine (B355649) : Antipyrine was one of the first pyrazolone (B3327878) derivatives used for pain, inflammation, and fever. scirp.org Novel acyclic enaminonitrile derivatives incorporating an antipyrine moiety have been synthesized and tested for anti-inflammatory and analgesic activities. scirp.org In rat models, several of these compounds protected against carrageenan-induced inflammation, with some showing potency comparable to the reference drug diclofenac (B195802) sodium. scirp.orgscirp.org

Benzothiazole Derivatives : Benzothiazole derivatives, which can be synthesized from precursors related to this compound, are known to possess anti-inflammatory and analgesic properties. ptfarm.plnih.gov A study on new benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties investigated their in vivo anti-inflammatory and analgesic effects. Compounds 17c and 17i significantly inhibited carrageenan-induced rat paw edema and showed analgesic effects comparable to celecoxib. nih.gov

N-Acylhydrazone Scaffolds : The N-acylhydrazone motif is a key component in the design of bioactive agents, including those with anti-inflammatory and analgesic properties. nih.gov This functional group can be incorporated into molecules derived from this compound to develop novel therapeutic candidates.

Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for treating the symptoms of Alzheimer's disease. researchgate.netnih.gov

Tacrine Synthesis : this compound can be used to synthesize the therapeutic drug Tacrine, which is an acetylcholinesterase inhibitor used in the management of Alzheimer's disease.

Aminobenzoic Acid Derivatives : A study involving the synthesis of various 2-, 3-, and 4-aminobenzoic acid derivatives screened them for cholinesterase inhibition. researchgate.net Compound 5b showed the highest inhibition against acetylcholinesterase with an IC₅₀ value of 1.66 ± 0.03 µM. researchgate.net Another compound, 2c , was the most potent inhibitor of butyrylcholinesterase (BChE), with an IC₅₀ of 2.67 ± 0.05 µM. researchgate.net

Benzothiazolone Derivatives : In a study of thirteen benzothiazolone derivatives, most compounds showed higher inhibitory activity against butyrylcholinesterase (BChE) than acetylcholinesterase (AChE). mdpi.com Compound M13 was the most potent BChE inhibitor with an IC₅₀ value of 1.21 μM and was identified as a reversible, noncompetitive inhibitor. mdpi.com

Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by Derivatives

Compound/Derivative ClassTarget EnzymeReported Activity (IC₅₀)Source
TacrineAChESynthesized from this compound
Aminobenzoic acid derivative (5b)AChE1.66 ± 0.03 µM researchgate.net
Aminobenzoic acid derivative (2c)BChE2.67 ± 0.05 µM researchgate.net
Benzothiazolone derivative (M13)BChE1.21 µM mdpi.com
Benzothiazolone derivative (M2)BChE1.38 µM mdpi.com

Kinase Inhibitors

This compound is a key building block in the synthesis of heterocyclic scaffolds that are central to the development of various kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. The ability of this compound to participate in cyclization reactions allows for the construction of core structures like quinazolines, which are known to interact with the ATP-binding site of kinases.

Research has demonstrated that this compound can be used to synthesize 4-alkoxyquinazolines. These products have been identified as potent anticancer agents that are active against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR) kinases. Furthermore, related structures such as 2-aminobenzimidazoles serve as bioisosteres for moieties found in potent Aurora kinase inhibitors, which are critical regulators of cell division. In one study, 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives, synthesized using methodologies applicable to aminobenzonitrile precursors, were developed as non-ATP competitive inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cancer progression. This highlights the versatility of the aminonitrile scaffold in generating inhibitors with different mechanisms of action.

Table 1: Kinase Inhibitors Derived from this compound Scaffolds
Inhibitor Class/DerivativeTarget Kinase(s)Therapeutic Potential
4-AlkoxyquinazolinesVEGFR2, EGFRAnticancer
2-Aminobenzimidazoles (Bioisosteres)Aurora KinasesAnticancer
2'-Aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrilesSrc KinaseAnticancer (Breast Cancer)

Agrochemical Applications

This compound serves as a versatile intermediate in the synthesis of various agrochemicals, including herbicides, pesticides, and fungicides. marketresearchfuture.com The development of new agrochemicals is crucial for managing pest resistance and improving crop yields. guidechem.com

The chemical structure of this compound is suitable for constructing heterocyclic systems that are known to possess herbicidal activity. Although specific, widely-marketed herbicides directly synthesized from this compound are not extensively documented in readily available literature, its role as an intermediate for scaffolds like quinazolinones is significant. jocpr.com Quinazoline (B50416) derivatives are a class of compounds investigated for various biological activities, including herbicidal effects.

The application of this compound as a precursor for insecticides is well-documented. guidechem.comindustryarc.com A notable example involves its use in the synthesis of 2,4-diaminoquinazolines, which have demonstrated insecticidal activity against various agricultural pests, including the tobacco budworm. google.com The synthesis pathway involves the cyclization of a substituted this compound intermediate with chloroformamidine (B3279071) hydrochloride to form the core quinazoline structure. google.com

Furthermore, the benzimidazole (B57391) scaffold, which can be synthesized from precursors related to this compound, is found in a class of fungicides known as the benzimidazole fungicides. These compounds have been widely used in agriculture to control a variety of fungal diseases. nih.gov The utility of this compound lies in its capacity to be transformed into these and other N-heterocyclic systems that form the basis of many active agrochemical ingredients.

Table 2: Agrochemicals Synthesized from this compound
Agrochemical ClassSpecific Example/ScaffoldApplication
InsecticidesSubstituted 2,4-DiaminoquinazolinesControl of agricultural pests (e.g., Tobacco Budworm) google.com
FungicidesBenzimidazole-based structuresControl of fungal diseases in crops nih.gov
HerbicidesQuinazolinone scaffoldsWeed control jocpr.com

Radioprotective Agent Applications

The potential application of this compound as a radioprotective agent is an area that has been suggested, though it is not yet extensively supported by dedicated scientific literature. Radioprotective agents are substances that can shield healthy tissues from the damaging effects of ionizing radiation, a critical concern in radiotherapy and accidental radiation exposure. nih.gov

One of the primary mechanisms by which chemical radioprotectors exert their effects is through antioxidant activity and the scavenging of free radicals generated by radiation. nih.gov Research has shown that metal complexes of this compound possess free-radical scavenging activity. ijpsr.com Specifically, studies on Cu(II), Mn(II), Co(II), and Ni(II) complexes of this compound demonstrated larger antioxidant activity compared to the free ligand when tested for their interaction with the stable free radical DPPH. ijpsr.com This inherent antioxidant capability is a promising characteristic for potential radioprotective effects, as scavenging radiation-induced free radicals can mitigate cellular damage.

While one chemical supplier notes its use as a radioprotective agent, comprehensive studies detailing the efficacy and mechanism of this compound or its derivatives specifically for radioprotection are not widely available in peer-reviewed journals. chemicalbook.com The development of effective and less toxic radioprotectors is an ongoing effort in medicinal chemistry, and the antioxidant properties observed in this compound complexes suggest that this class of compounds could be a subject for future investigation in this field. nih.gov

Environmental and Industrial Considerations in Research

Sustainable Production Processes

The industrial synthesis of 2-aminobenzonitrile has traditionally involved methods with significant environmental drawbacks, such as the use of hazardous materials and energy-intensive conditions. quickcompany.in Consequently, research has focused on developing more sustainable and "green" production routes. One approach involves the dehydration of 2-aminobenzamide (B116534). A notable method uses phenylphosphonic dichloride in pyridine, which allows the reaction to proceed without the need to protect the amino group, achieving a high yield of 96%. chemicalbook.comchemicalbook.com Another process improvement involves the reaction of anthranilamide with phosphorous pentachloride in a halogenated solvent like chloroform (B151607) at room temperature. quickcompany.in This method simplifies the process by avoiding high energy requirements and tedious isolation steps, resulting in a product with over 99.5% purity. quickcompany.in

Alternative green protocols focus on different starting materials. For instance, the reduction of 2-nitrobenzonitrile (B147312) using zinc dust in a hydrochloric acid medium, followed by a one-step neutralization and decomposition with sodium carbonate, simplifies the process and avoids the use of more expensive and toxic reagents like tin dichloride. google.com Furthermore, chemists are exploring atom-efficient processes, such as using gold-based catalysts to facilitate the addition of ammonia (B1221849) to organic compounds, which produces no waste and represents a significant advancement in green chemistry for producing amines and related compounds. sciencedaily.com These developments aim to reduce waste, lower production costs, and enhance safety, aligning the production of this compound with the principles of sustainable industrial chemistry. google.compatsnap.com

Conversion of Carbon Dioxide (CO2)

A significant area of research involves utilizing this compound as a substrate for the chemical fixation of carbon dioxide (CO2), an abundant and renewable C1 source. rsc.org This process aligns with green chemistry principles by converting a major greenhouse gas into valuable chemical compounds, thereby replacing hazardous reagents like phosgene (B1210022). rsc.orgresearchgate.net

The primary value-added products synthesized from the reaction of this compound and CO2 are quinazoline-2,4(1H,3H)-diones. researchgate.netacs.orgchemrevlett.com These compounds are important intermediates in the pharmaceutical industry, possessing a wide range of biological and pharmacological activities. rsc.orgresearchgate.net This conversion is an atom-economical route, where the amino group of this compound undergoes a nucleophilic attack on CO2, followed by an intramolecular cyclization to form the quinazolinedione structure. researchgate.netinfinityturbine.com Research has demonstrated that this reaction can be carried out efficiently under various conditions, including in water without any catalyst at elevated temperatures and pressures, offering a clean and simple synthesis route with high potential for industrial application. rsc.org For instance, the reaction in water at 160°C and 14 MPa can achieve an isolated yield of 92%. rsc.org

The general reaction pathway involves the activation of the amino group by a basic catalyst, which enhances its nucleophilic attack on CO2 to form a carbamic acid intermediate. acs.orginfinityturbine.com This intermediate then undergoes cyclization to yield the final quinazoline-2,4(1H,3H)-dione product. infinityturbine.com

The efficiency of CO2 conversion with this compound is heavily dependent on the catalytic system employed. A wide array of catalysts has been investigated to facilitate this transformation under milder conditions. researchgate.net These include organic bases, inorganic bases, ionic liquids (ILs), and metal-based catalysts. researchgate.netacs.orgresearchgate.netresearchgate.net

For example, a simple monomeric tungstate (B81510), tetrabutylammonium (B224687) tungstate (TBA2[WO4]), has been shown to be an efficient homogeneous catalyst, enabling the reaction to proceed in high yields even at atmospheric pressure of CO2. acs.org In another approach, a basic ionic liquid, 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([Bmim]OH), has been used as a recyclable catalyst for the synthesis of quinazoline-2,4(1H,3H)-diones under solvent-free conditions. researchgate.net Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been widely studied. rsc.orgresearchgate.net The combination of DBU with certain ionic liquids has been shown to catalyze the cyclization under mild conditions, such as at 60°C and atmospheric CO2 pressure. researchgate.net

Below is a table summarizing various catalytic systems used for the synthesis of quinazoline-2,4(1H,3H)-dione from this compound and CO2.

CatalystSolventTemperature (°C)CO2 PressureYield (%)Reference
TBA2[WO4]DMSO100AtmosphericHigh acs.org
NoneWater16014 MPa92 rsc.org
[Bmim]OHSolvent-free1101.2 MPaHigh researchgate.net
DBU / Ionic LiquidVarious60AtmosphericHigh researchgate.net
Cs2CO3N/AN/AN/AN/A rsc.org

Corrosion Inhibition Studies

This compound and its derivatives have been investigated for their potential application as corrosion inhibitors for metals, particularly steel in acidic environments. bohrium.comrsc.orgrsc.org The effectiveness of these organic compounds as inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. bohrium.comresearchgate.net The presence of heteroatoms (like nitrogen) and the π-electrons in the aromatic ring of this compound facilitate this adsorption process. rsc.orgresearchgate.net

Theoretical studies using quantum chemical calculations and molecular dynamics (MD) simulations have been employed to understand the inhibition mechanism at a molecular level. bohrium.comrsc.orgresearchgate.net These studies analyze parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the fraction of electrons transferred (ΔN). rsc.orgrsc.org A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption. rsc.org

Research comparing this compound (2-AB) and its isomer, 3-aminobenzonitrile (B145674) (3-AB), found that both are effective corrosion inhibitors, with 3-AB showing slightly higher efficiency. rsc.orgresearchgate.net This difference was attributed to steric effects and the electronic properties of the molecules. rsc.org MD simulations help to visualize the most favorable adsorption configuration of the inhibitor molecules on the iron surface, confirming that the molecules tend to adsorb in a flat orientation, maximizing surface coverage. rsc.orgresearchgate.net

The table below presents key quantum chemical parameters calculated for this compound in corrosion inhibition studies.

Inhibitor MoleculeParameterCalculated ValueSignificanceReference
This compound (2-AB)EHOMO (eV)-5.96Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. rsc.org
ELUMO (eV)-0.91Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. rsc.org
Energy Gap (ΔE) (eV)5.05Difference between ELUMO and EHOMO; lower value indicates higher reactivity. rsc.org
Dipole Moment (μ) (Debye)3.06Indicates the polarity of the molecule, which can influence adsorption. rsc.org

Waste Valorization and By-product Utilization

Waste valorization, the process of converting waste materials into higher-value products, is a cornerstone of developing a circular bioeconomy and sustainable industrial processes. nih.govnrel.gov In the context of this compound synthesis and its subsequent applications, waste valorization focuses on minimizing waste generation, recycling reagents and catalysts, and finding uses for by-products.

In many of the catalytic processes developed for reactions involving this compound, such as the CO2 fixation to quinazolinediones, a key consideration is the reusability of the catalyst. For example, ionic liquids like [Bmim]OH used in the synthesis have been shown to be recoverable and reusable for multiple reaction cycles, which significantly reduces waste and improves the economic feasibility of the process. researchgate.net Similarly, heterogeneous catalysts can be separated from the reaction mixture and reused. researchgate.net

While specific literature detailing the valorization of by-products unique to this compound production is limited, the principles of green chemistry are broadly applied. This includes choosing synthetic routes that are atom-economical, thus generating fewer by-products. sciencedaily.com For example, the direct synthesis of quinazolinediones from this compound and CO2 is an atom-efficient process that avoids the production of waste salts or other by-products common in traditional methods that use reagents like phosgene or ureas. rsc.orgresearchgate.net Future research in this area will likely focus on integrating the synthesis of this compound into biorefinery frameworks, where waste streams from one process can serve as feedstocks for another, further enhancing the sustainability of its life cycle. nih.gov

Q & A

Q. What are the common laboratory synthesis routes for 2-Aminobenzonitrile, and how can reaction conditions be optimized?

  • Methodology : this compound is synthesized via two primary routes:
  • Reduction of 2-nitrobenzonitrile : Achieves ~98% yield under hydrogenation or catalytic transfer hydrogenation conditions.
  • Nucleophilic substitution of o-chlorobenzonitrile : Uses excess ammonia or amines in polar solvents (e.g., DMF) at 80–100°C, yielding ~83%.
  • Optimization : Control reaction temperature, catalyst loading (e.g., Pd/C for nitro reduction), and solvent polarity. Purify via recrystallization (ethanol/water) or column chromatography .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Handling Guidelines :
  • Use local exhaust ventilation to avoid inhalation of dust/steam.
  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Store in sealed containers away from strong oxidizers (e.g., peroxides) to prevent decomposition.
  • In case of exposure: Rinse eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitutions?

  • Mechanistic Insight : The electron-withdrawing cyano group (-C≡N) meta to the amine (-NH₂) directs electrophilic attacks to the ortho/para positions. The amine group acts as an electron donor, enhancing reactivity in substitutions (e.g., coupling reactions). Solvent polarity and base strength (e.g., K₂CO₃ vs. NaOH) modulate reaction rates .

Advanced Research Questions

Q. How do substituents on this compound derivatives affect CO₂ fixation efficiency in quinazolinone synthesis?

  • Experimental Design :
  • Electron-donating groups (e.g., -OMe) : Increase nucleophilicity of the amine, accelerating CO₂ insertion. Yields reach 91–98% under 0.1 MPa CO₂, 60°C, using DBU/[Bmim][OAc] ionic liquid catalysts.
  • Electron-withdrawing groups (e.g., -Cl, -Br) : Reduce amine basicity but retain high yields (88–90%) due to steric and electronic balance.
  • Catalyst Recycling : Ionic liquids retain >95% efficiency after 5 cycles, confirmed by ¹H NMR .

Q. What methods are effective for characterizing this compound-based metal complexes and their bioactivity?

  • Analytical Workflow :
  • Synthesis : Microwave-assisted reaction of this compound with Fe(NO₃)₃ and benzoate ions in ethanol (3:1 ligand:metal ratio).
  • Characterization :
  • UV-Vis/IR : Confirm ligand-to-metal charge transfer (LMCT) bands and coordination modes (monodentate vs. bridging).
  • DNA-Binding Studies : Use fluorescence quenching (ethidium bromide displacement) and viscosity measurements to assess intercalation.
  • Biological Activity : Test antimicrobial efficacy via MIC assays; Fe(III) complexes show enhanced activity compared to free ligands .

Q. How can photolytic degradation of this compound be minimized during photophysical studies?

  • Stability Strategies :
  • Light Exposure : Avoid prolonged UV irradiation (e.g., 365 nm). Use amber glassware or light-blocking filters.
  • Thermal Decay : Conduct reactions at ≤258 K in CH₂Cl₂ to slow degradation. Monitor via time-resolved UV-Vis spectroscopy (5-min interval scans).
  • Kinetic Analysis : Fit decay data to first-order models (ln[(Aₜ–A∞)/(Aᵢ–A∞)] vs. time) to quantify degradation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.